(3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol
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Overview
Description
(3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol typically involves the formation of the pyrrolidine ring followed by the introduction of the thiazole group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring, followed by the attachment of the thiazole moiety through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
(3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-(4-Methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol: shares structural similarities with other thiazole-containing compounds and pyrrolidine derivatives.
Thiazole derivatives: Compounds with a thiazole ring, known for their diverse biological activities.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, often used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of the thiazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(3R)-1-(4-methyl-1,3-thiazol-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-6-5-12-8(9-6)10-3-2-7(11)4-10/h5,7,11H,2-4H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGXLEFSHMXHBY-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)N2CC[C@H](C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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